molecular formula C22H21N3O5 B2741682 Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 922014-96-8

Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2741682
CAS No.: 922014-96-8
M. Wt: 407.426
InChI Key: NKMVUACMDNNAOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a synthetic heterocyclic compound featuring a dihydropyridazine core substituted with a benzo[d][1,3]dioxole (methylenedioxyphenyl) group and an o-tolyl (ortho-methylphenyl) moiety. This compound is structurally distinct due to its fused bicyclic aromatic system (benzo[d][1,3]dioxole) and the dihydropyridazine ring, which is less common in natural products but prevalent in synthetic bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

ethyl 4-(1,3-benzodioxol-5-ylmethylamino)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-3-28-22(27)21-16(23-12-15-8-9-18-19(10-15)30-13-29-18)11-20(26)25(24-21)17-7-5-4-6-14(17)2/h4-11,23H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMVUACMDNNAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS Number: 922068-29-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC22H21N3O5
Molecular Weight407.4 g/mol
StructureChemical Structure

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells through the activation of caspases and the release of cytochrome c from mitochondria .
  • Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the S phase, preventing the proliferation of cancer cells. This is crucial for its potential use as an anticancer agent .
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression and inflammation, such as cyclooxygenase (COX) and tubulin, leading to reduced tumor growth and inflammatory responses.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds in the same class as this compound:

Study 1: Antitumor Activity

A study on similar benzo[d][1,3]dioxole derivatives reported IC50 values indicating strong antitumor activity against HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines. These compounds demonstrated IC50 values significantly lower than those of standard drugs like doxorubicin .

Study 2: Apoptosis Mechanism

Research examining the apoptotic mechanisms revealed that compounds with similar structures could activate mitochondrial pathways leading to apoptosis. The expression levels of pro-apoptotic proteins (Bax) were increased while anti-apoptotic proteins (Bcl-2) were decreased upon treatment with these compounds .

Study 3: Cytotoxicity Assessment

The cytotoxic effects of related compounds were assessed across various normal and cancer cell lines. The results indicated that while these compounds are effective against cancer cells, they exhibit minimal toxicity towards normal cells, suggesting a favorable therapeutic index .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines, including:

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
7cHCT-1161.36
8bHCT-1162.34
7cMDA-MB-2316.67
8bMDA-MB-23116.03

These findings suggest that modifications in the compound's structure can significantly enhance its anticancer activity by interacting with cellular targets involved in proliferation and survival pathways.

Antibacterial Activity

In addition to anticancer properties, derivatives of this compound have demonstrated antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The antibacterial efficacy is typically measured through agar diffusion tests.

Table 2: Antibacterial Activity

CompoundPathogenZone of Inhibition (mm)
8cStaphylococcus aureus12
8cEscherichia coli11

These results indicate that specific structural features contribute to antibacterial efficacy, making these compounds potential candidates for further development as antimicrobial agents.

Case Study on Anticancer Activity

A study evaluated the effects of similar pyridazine derivatives on MDA-MB-231 cells, revealing significant apoptosis induction through mitochondrial pathways. This underscores the potential of these compounds in cancer therapy.

Comparison with Similar Compounds

Pyridazine and Pyran Derivatives

Compound 11a (2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile) and 11b (ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate) share functional similarities with the target compound, such as the presence of amino and ester groups. However, their pyran core differs from the dihydropyridazine scaffold, leading to distinct electronic and steric properties. The pyran derivatives exhibit higher polarity due to the dicarbonitrile group in 11a, whereas 11b’s ethyl carboxylate aligns more closely with the target compound’s solubility profile .

Benzo-Fused Heterocycles

Ethyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate (CAS 1375069-36-5) contains a benzo-dioxin ring system but lacks the dihydropyridazine backbone.

Thieno-Pyridazine Derivatives

Ethyl 5-amino-3-(4-aminophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (CAS 1282448-99-0) shares the dihydropyridazine core but replaces the benzo[d][1,3]dioxole with a thiophene ring. The thiophene’s electron-rich nature may enhance π-π interactions in receptor binding, contrasting with the methylenedioxy group’s role in modulating lipophilicity and metabolic degradation .

Physicochemical and Bioactivity Comparisons

Property Target Compound Compound 11b CAS 1375069-36-5 CAS 1282448-99-0
Core Structure Dihydropyridazine Pyran Pyrazole Thieno-Pyridazine
Aromatic Substituent Benzo[d][1,3]dioxole + o-tolyl Phenyl 2,3-Dihydrobenzo[b][1,4]dioxin 4-Aminophenyl
Key Functional Groups Ethyl carboxylate, amino, keto Ethyl carboxylate, cyano, amino Ethyl carboxylate, amino Ethyl carboxylate, amino, keto
Molecular Weight (g/mol) ~413.4 (estimated) 369.4 317.3 371.4
Bioactivity (Reported) Not yet characterized Anticancer (in vitro) Unknown Kinase inhibition (hypothesized)

Research Findings and Limitations

  • Bioactivity Gaps : While pyridazine derivatives like CAS 1282448-99-0 are hypothesized to inhibit kinases due to structural mimicry of ATP-binding sites, the target compound’s bioactivity remains unstudied .
  • Metabolic Stability : The benzo[d][1,3]dioxole group may confer resistance to oxidative metabolism compared to simpler phenyl rings, as seen in methylenedioxy-containing pharmaceuticals (e.g., paroxetine) .
  • Analytical Challenges: LC/MS profiling, as applied to marine actinomycete metabolites, could prioritize the target compound for bioactivity screening by identifying minor but structurally unique features .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate?

The synthesis typically involves multi-step cyclocondensation and functional group coupling . For example:

  • Cyclization reactions using Biginelli-type conditions (e.g., one-pot condensation of aldehydes, thioureas, and β-keto esters) to form the pyridazine core .
  • Coupling of the benzo[d][1,3]dioxol-5-ylmethylamine moiety via nucleophilic substitution or reductive amination. details a protocol where chloroform and triethylamine are used to facilitate amide bond formation between heterocyclic amines and acyl chlorides .
  • Protection/deprotection strategies for sensitive functional groups (e.g., esterification under anhydrous conditions).

Key validation : Monitor reaction progress via TLC and intermediate characterization using 1H^1H-NMR .

Basic: What analytical techniques are critical for structural elucidation and purity assessment of this compound?

  • Spectroscopic methods :
    • 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry and substituent integration, particularly for distinguishing diastereomers in the pyridazine ring .
    • IR spectroscopy to validate carbonyl (C=O, ~1700 cm1^{-1}) and amine (N-H, ~3300 cm1^{-1}) functionalities .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
  • X-ray crystallography for absolute configuration determination, especially when stereocenters are present .

Advanced: How can researchers resolve contradictions in spectral data during structural characterization?

Discrepancies often arise from dynamic conformational changes or solvent-induced shifts . Mitigation strategies include:

  • Multi-solvent NMR analysis : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-dependent peak splitting .
  • DFT calculations : Optimize molecular geometries computationally (e.g., Gaussian09) and simulate NMR spectra to match experimental data .
  • 2D NMR techniques (e.g., COSY, NOESY) to resolve overlapping signals in crowded aromatic regions .

Example : reports conflicting 1H^1H-NMR signals for pyrazole derivatives, resolved via HSQC to assign quaternary carbons .

Advanced: What reaction optimization strategies improve yield in multi-step syntheses of this compound?

  • Catalyst screening : Use Pd(PPh3)4 for Suzuki-Miyaura cross-coupling to attach aryl groups (e.g., o-tolyl) with >80% yield .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene improves cyclization efficiency .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during amine coupling steps .

Data-driven example : achieved 92% yield for a Pd-catalyzed coupling by degassing solvents to prevent catalyst oxidation .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

  • Core scaffold modifications : Synthesize analogs with varied substituents (e.g., replacing o-tolyl with p-fluorophenyl) to assess electronic effects on target binding .
  • In vitro assays : Use MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to screen cytotoxicity in cancer cell lines (e.g., HeLa) .
  • Molecular docking : Model interactions with receptors (e.g., GABAA_A for anticonvulsant activity) using AutoDock Vina, guided by ’s findings on benzodioxole derivatives .

Advanced: What computational approaches predict the physicochemical properties of this compound?

  • LogP calculation : Use ChemDraw or Molinspiration to estimate lipophilicity, critical for blood-brain barrier penetration in CNS-targeted studies .
  • Molecular dynamics (MD) simulations : Analyze stability in aqueous vs. lipid bilayer environments (GROMACS suite) .
  • ADMET prediction : SwissADME or pkCSM to forecast metabolic pathways and toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.